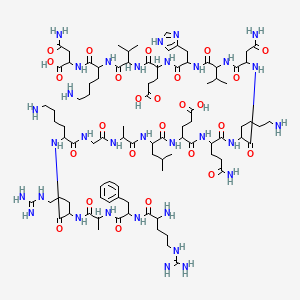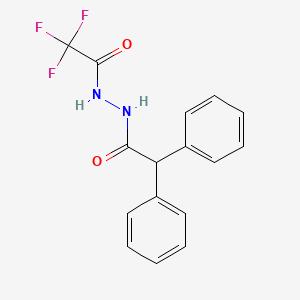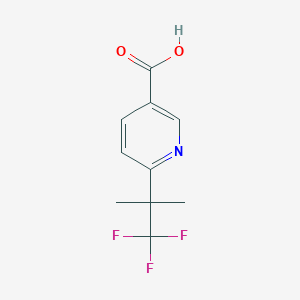
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of a trifluoromethyl group attached to the nicotinic acid structure, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential therapeutic benefits, including improved drug stability and bioavailability.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
- 1,1,1-Trifluoro-2-propanol
- 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
Uniqueness
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid framework. This substitution imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,10(11,12)13)7-4-3-6(5-14-7)8(15)16/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
BENIBWOXMRZEKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(C=C1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)

![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)

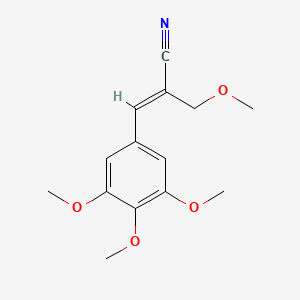
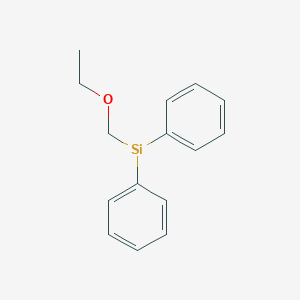
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
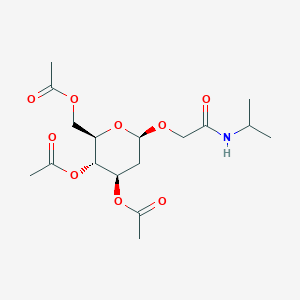
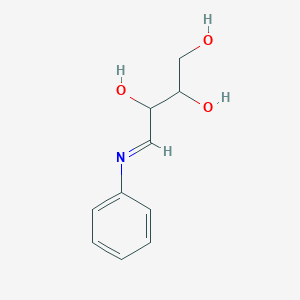
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate;2,3-dihydroxybutanedioic acid](/img/structure/B14800511.png)
